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5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one
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Overview
Description
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoacetyl group at the 5-position and a chloro group at the 6-position of the indole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one typically involves the bromination of an appropriate indole precursor followed by acetylation. One common method includes the bromination of 6-chloroindole using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-6-chloroindole is then subjected to acetylation using bromoacetyl bromide in the presence of a base like pyridine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like methanol or tetrahydrofuran (THF).
Cyclization: Acidic or basic catalysts in solvents like acetic acid or ethanol.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 5-(2-hydroxyacetyl)-6-chloro-1,3-dihydroindol-2-one.
Cyclization: Formation of fused heterocyclic compounds such as indolizines or quinolines.
Scientific Research Applications
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as a building block for the construction of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chloro group and the indole ring contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 2-Bromoacetylbenzofuran
Uniqueness
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromoacetyl and chloro substituents on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a compound that has garnered attention due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a dihydroindole backbone with a bromoacetyl and chloro substituent. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₈BrClN₁O |
Molecular Weight | 249.52 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.
- Mechanism of Action : The compound may inhibit tumor growth by targeting specific signaling pathways, including those involved in apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Similar indole derivatives have demonstrated the ability to inhibit tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
- Bacterial Strains Tested : The compound has been evaluated against several bacterial strains, showing varying degrees of inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Substituent Effects : The presence of bromine and chlorine substituents significantly impacts the compound's reactivity and biological efficacy.
- Dihydroindole Core : Modifications to the dihydroindole core can enhance selectivity towards specific targets.
In Vitro Studies
A variety of in vitro studies have assessed the efficacy of this compound:
Study Type | Findings |
---|---|
Cytotoxicity Assays | Induced apoptosis in cancer cell lines |
Enzyme Inhibition Assays | Demonstrated potential as a tyrosinase inhibitor |
Antimicrobial Testing | Showed activity against selected bacterial strains |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To clarify how the compound interacts with its biological targets.
Properties
IUPAC Name |
5-(2-bromoacetyl)-6-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXKPAPWRGRCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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